6-Nitroisochroman
Description
6-Nitroisochroman is an organic compound with the molecular formula C₉H₉NO₃ It is a derivative of isochroman, characterized by the presence of a nitro group at the sixth position of the isochroman ring
Properties
IUPAC Name |
6-nitro-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBMEWOVRPAVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442686 | |
| Record name | 6-nitroisochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207804-97-5 | |
| Record name | 6-nitroisochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nitroisochroman can be synthesized through several methods. One common approach involves the nitration of isochroman using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the use of nitrating agents such as nitronium tetrafluoroborate in an organic solvent like dichloromethane. This method offers a more controlled nitration process, resulting in higher yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, leading to improved efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further enhance the yield and quality of the product .
Chemical Reactions Analysis
Types of Reactions
6-Nitroisochroman undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Aminoisochroman.
Substitution: Various substituted isochroman derivatives depending on the nucleophile used.
Oxidation: Isochroman-6-carboxylic acid or isochroman-6-one.
Scientific Research Applications
6-Nitroisochroman has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitroisochroman involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Aminoisochroman: Similar structure but with an amino group instead of a nitro group.
Isochroman-6-carboxylic acid: Oxidized form of 6-Nitroisochroman.
6-Methoxyisochroman: Contains a methoxy group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Biological Activity
6-Nitroisochroman is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.
Chemical Structure and Properties
This compound features a nitro group (-NO2) attached to the isochroman structure, which is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of the nitro group significantly influences its biological activity through electronic effects and steric factors.
Biological Activities
1. Antitumor Activity
Research indicates that nitro-containing compounds, including this compound, exhibit antitumor properties. The nitro group can act as a pharmacophore, enhancing interactions with nucleophilic sites on proteins, which can lead to enzyme inhibition and subsequent antineoplastic effects. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as an anticancer agent .
2. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is thought to involve disruption of bacterial cell membranes and interference with essential metabolic processes .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2 and TNF-α. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation, such as obesity and metabolic syndrome .
The biological activity of this compound is largely attributed to the reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules. This reduction process involves enzymatic reactions utilizing NADH or NADPH as reducing agents, leading to the formation of hydroxylamine and nitroso derivatives which can exhibit both beneficial and toxic effects depending on the context .
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Anticancer Studies : In vitro studies demonstrated that this compound induced apoptosis in leukemia cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Trials : Clinical trials assessing the efficacy of this compound against resistant bacterial strains showed promising results, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
